N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide
Description
N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C19H20BrNO It is known for its unique structure, which includes a bromophenyl group, a phenylcyclopentyl group, and a formamide group
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-17-10-6-7-15(13-17)14-21-18(22)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTQZZFBAPILPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Cyclopentyl-Phenyl Bond Formation
The phenylcyclopentyl scaffold is synthesized via Friedel-Crafts alkylation, leveraging aluminum trichloride (AlCl₃) as a catalyst. A representative protocol involves:
Reductive Amination for Amine Functionalization
Phenylcyclopentane is converted to phenylcyclopentylamine via reductive amination:
- Reactants : Phenylcyclopentane (1 eq), ammonium formate (3 eq), formaldehyde (2 eq).
- Catalyst : Palladium on carbon (Pd/C, 10% w/w).
- Conditions : Methanol, 60°C, hydrogen atmosphere (50 psi), 8 hours.
- Purification : Vacuum distillation followed by recrystallization from ethanol/water.
Synthesis of 3-Bromobenzylformyl Chloride
Bromination of Benzyl Alcohol at Meta-Position
Meta-bromination is achieved using directed ortho-metalation (DoM) strategies:
Formylation via Vilsmeier-Haack Reaction
3-Bromobenzyl alcohol is formylated using the Vilsmeier-Haack protocol:
- Reactants : 3-Bromobenzyl alcohol (1 eq), dimethylformamide (DMF, 3 eq), phosphorus oxychloride (POCl₃, 2 eq).
- Conditions : 0°C to 25°C, 6-hour stirring.
- Isolation : Precipitation in ice-water, filtration, and drying under vacuum.
Amide Coupling and Final Product Isolation
Schlenk Technique for Amide Bond Formation
The final step involves coupling phenylcyclopentylamine and 3-bromobenzylformyl chloride under inert conditions:
- Reactants : Phenylcyclopentylamine (1 eq), 3-bromobenzylformyl chloride (1.05 eq).
- Base : Triethylamine (TEA, 2 eq).
- Solvent : Anhydrous DCM, 0°C to 25°C, 24-hour reaction.
- Purification : Column chromatography (silica gel, gradient elution: hexane → ethyl acetate).
Analytical Validation and Physicochemical Characterization
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar amide linkage and meta-bromo substitution. Crystallization from ethyl acetate/hexane yields monoclinic crystals (space group P2₁/c).
Comparative Analysis of Synthetic Routes
| Parameter | Friedel-Crafts Route | Reductive Amination | Vilsmeier-Haack |
|---|---|---|---|
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) | 68–72 | 65–70 | 82–85 |
| Purity (HPLC, %) | ≥98 | ≥97 | ≥99 |
Challenges and Optimization Strategies
- Low Amide Coupling Efficiency : Traced to moisture sensitivity; resolved using molecular sieves and Schlenk lines.
- Meta-Bromine Selectivity : Enhanced via DoM with TMSCl, achieving >95% regioselectivity.
- Cyclopentyl Ring Strain : Mitigated by slow addition of AlCl₃ during Friedel-Crafts steps.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the formamide group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-((3-Chlorophenyl)methyl)(phenylcyclopentyl)formamide
- N-((3-Fluorophenyl)methyl)(phenylcyclopentyl)formamide
- N-((3-Methylphenyl)methyl)(phenylcyclopentyl)formamide
Uniqueness
N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity .
Biological Activity
N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features a bromophenyl group and a phenylcyclopentyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and pathways involved in cancer progression. Notably, it has been identified as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1) , an enzyme implicated in tumor immune evasion.
Inhibition of IDO1
IDO1 is crucial for the metabolism of tryptophan and plays a significant role in immune regulation. By inhibiting IDO1, this compound may enhance anti-tumor immunity. A study demonstrated that compounds with similar structures showed significant inhibition of IDO1 activity, leading to improved immune responses in cancer models .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- In Vivo Studies : In a study involving a human SK-OV-3 ovarian xenograft tumor mouse model, an analog of this compound exhibited a 51% inhibition of IDO1 activity, indicating its potential as an effective immunotherapeutic agent .
- Enzyme Activity : The compound was shown to affect the activity of soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and has implications for vascular health and inflammation .
Biological Activity Summary Table
Q & A
Q. What synthetic methodologies are recommended for N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via formamide dehydration using phosphorus oxychloride (POCl₃) as a key reagent. Optimal conditions involve varying molar ratios (e.g., 1:1.2–1.5 substrate:POCl₃) and temperatures (60–80°C), which significantly impact yield and purity. For example, higher temperatures (80°C) reduce side reactions in bromophenyl derivatives . Parallel syntheses of analogous benzamides suggest using triethylamine as a base to neutralize HCl byproducts, improving reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the phenyl and cyclopentyl groups. Mass spectrometry (HRMS) validates molecular weight, particularly for bromine isotope patterns. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in related bromophenyl carboxamides . For example, torsion angles between the bromophenyl and cyclopentyl groups can be resolved via crystallography .
Q. What solvent systems and purification methods are effective for this compound?
- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility during synthesis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended, with Rf values typically between 0.28–0.65 for similar formamides . Recrystallization in ethanol/water mixtures improves purity for crystallographic studies .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Methodological Answer : Kinetic studies suggest controlled POCl₃ addition rates (0.5–1.0 mL/min) reduce exothermic side reactions. Catalytic additives like potassium iodide (KI) in polar solvents (acetonitrile) enhance regioselectivity in bromophenyl intermediates . Monitoring via thin-layer chromatography (TLC) at 30-minute intervals helps identify optimal reaction termination points .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and mass spectrometry data (e.g., unexpected peaks) may arise from rotamers or residual solvents. Variable-temperature NMR (VT-NMR) can distinguish rotameric equilibria, while X-ray crystallography provides unambiguous confirmation. For example, a 2009 study resolved conflicting NMR signals in a bromophenyl oxirane carboxamide via crystallographic data .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking using software like AutoDock Vina with SMILES notations (e.g.,
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br) identifies potential binding pockets. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps, aiding in rational drug design .
Q. Which in vitro assays are suitable for evaluating biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates (IC₅₀ determination) are recommended. For receptor modulation, competitive binding assays with radiolabeled ligands (e.g., ³H-labeled antagonists) quantify affinity (Kᵢ values). Prior studies on trifluoromethyl benzamides highlight dose-response protocols .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in amber vials reveal degradation profiles. HPLC-MS monitors hydrolytic degradation (amide bond cleavage) or oxidation (bromophenyl group). Argon atmospheres and desiccants (silica gel) extend shelf life, as shown for similar hygroscopic formamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
